

An In-depth Technical Guide to 3,3-Diphenylpropanal

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Compound of Interest

Compound Name: 3,3-Diphenylpropanal

Cat. No.: B2737569

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CAS Number: 4279-81-6

This technical guide provides a comprehensive overview of **3,3-Diphenylpropanal**, a valuable intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of its properties, synthesis, and potential applications.

Core Properties

3,3-Diphenylpropanal, with the CAS Registry Number 4279-81-6, is an aromatic aldehyde.^[1] Its chemical structure features a propanal backbone with two phenyl substituents at the third carbon position.

Physicochemical Data

The following table summarizes the key physicochemical properties of **3,3-Diphenylpropanal**. It is important to note that while some properties are well-documented, experimental data for others, such as melting and boiling points, are not readily available in the cited literature. In such cases, data for the closely related compound, 3,3-Diphenylpropanol, is provided for reference and comparative purposes.

Property	Value	Source
CAS Number	4279-81-6	[1]
Molecular Formula	C ₁₅ H ₁₄ O	[1]
Molecular Weight	210.27 g/mol	[1]
Appearance	Solid	
Melting Point	Not available	
Melting Point of 3,3-Diphenylpropanol	20-22 °C	[2]
Boiling Point	Not available	
Boiling Point of 3,3-Diphenylpropanol	185 °C at 10 mmHg	[2]
Density	Not available	
Density of 3,3-Diphenylpropanol	1.067 g/mL at 25 °C	[2]
Solubility	Soluble in organic solvents.	[2]

Synthesis of 3,3-Diphenylpropanal

A common and effective method for the synthesis of **3,3-Diphenylpropanal** is through the oxidation of its corresponding alcohol, 3,3-diphenyl-1-propanol. This reaction is a standard transformation in organic chemistry.

Experimental Protocol: Oxidation of 3,3-Diphenyl-1-propanol

This protocol outlines a general procedure for the oxidation of 3,3-diphenyl-1-propanol to **3,3-Diphenylpropanal**. The choice of oxidizing agent can be adapted based on laboratory availability and desired reaction conditions. Mild oxidizing agents are generally preferred to prevent over-oxidation to the carboxylic acid.

Materials:

- 3,3-diphenyl-1-propanol
- Pyridinium chlorochromate (PCC) or other suitable mild oxidizing agent
- Anhydrous dichloromethane (DCM) or other suitable solvent
- Silica gel
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for organic synthesis

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 3,3-diphenyl-1-propanol in anhydrous dichloromethane.
- **Addition of Oxidizing Agent:** To the stirred solution, add pyridinium chlorochromate (PCC) in one portion. The reaction is typically carried out at room temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, dilute the reaction mixture with a suitable organic solvent, such as diethyl ether, and filter the mixture through a pad of silica gel to remove the chromium salts.
- **Extraction and Drying:** Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Solvent Removal:** Remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure **3,3-Diphenylpropanal**.

Synthesis of **3,3-Diphenylpropanal** via Oxidation

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of **3,3-Diphenylpropanal**. The following provides an overview of the expected signals in ^1H NMR, ^{13}C NMR, and IR spectroscopy.

^1H NMR Spectroscopy

The proton NMR spectrum of **3,3-Diphenylpropanal** is expected to show characteristic signals for the aldehydic proton, the methylene protons, the methine proton, and the aromatic protons.

- Aldehydic Proton (CHO): A singlet or a triplet (due to coupling with the adjacent methylene group) in the region of 9-10 ppm.
- Aromatic Protons (C_6H_5): A complex multiplet in the region of 7.0-7.5 ppm, integrating to 10 protons.
- Methine Proton (CH): A triplet coupled to the adjacent methylene group.
- Methylene Protons (CH_2): A doublet of doublets or a multiplet, coupled to both the methine and aldehydic protons.

^{13}C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule.

- Carbonyl Carbon ($\text{C}=\text{O}$): A signal in the downfield region, typically around 190-200 ppm.[\[3\]](#)
- Aromatic Carbons: Multiple signals in the range of 125-150 ppm.[\[3\]](#)
- Methine Carbon: A signal for the carbon atom bearing the two phenyl groups.
- Methylene Carbon: A signal for the carbon adjacent to the aldehyde group.

Infrared (IR) Spectroscopy

The IR spectrum of **3,3-Diphenylpropanal** will exhibit characteristic absorption bands for the aldehyde and aromatic functional groups.

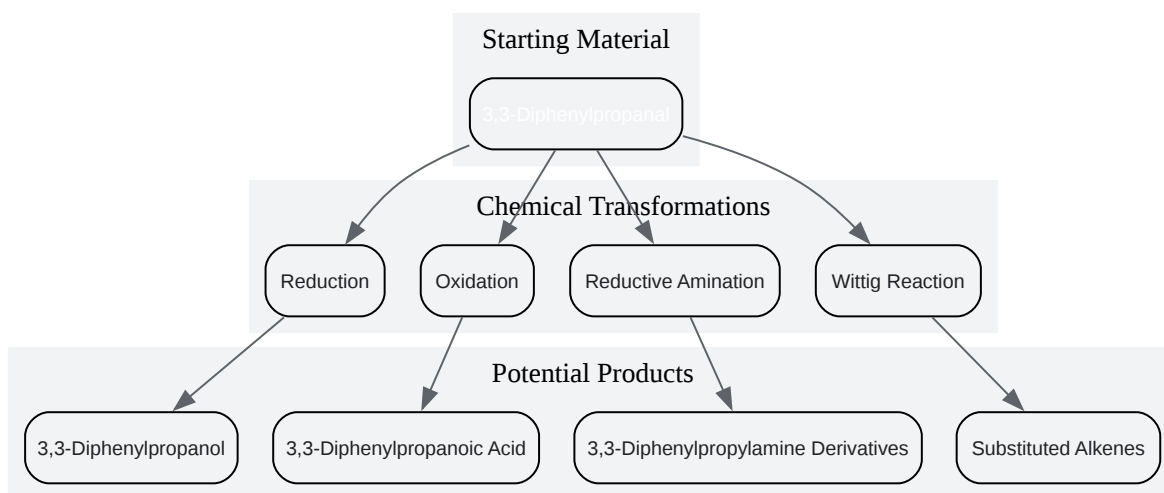
- C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1740-1720 cm^{-1} .
[4]
- C-H Stretch (Aldehyde): Two weak bands are typically observed around 2850 cm^{-1} and 2750 cm^{-1} . [4]
- Aromatic C-H Stretch: Signals above 3000 cm^{-1} . [4]
- Aromatic C=C Stretch: Medium to weak bands in the 1600-1475 cm^{-1} region. [5]

Applications in Research and Drug Development

While specific, marketed pharmaceutical applications of **3,3-Diphenylpropanal** are not widely documented, its structural motif is of significant interest in medicinal chemistry. Aldehydes are versatile functional groups that can be readily converted into a variety of other functionalities, making them valuable building blocks in the synthesis of complex molecules.

The diphenylpropyl scaffold is present in a number of biologically active compounds. For instance, derivatives of diphenylpropanol have been explored for their potential as modulators of various enzymes. [6] The structural similarity of **3,3-Diphenylpropanal** to these scaffolds suggests its potential as a precursor or intermediate in the synthesis of novel therapeutic agents. Its utility may lie in the preparation of libraries of compounds for screening against various biological targets.

The following diagram illustrates the central role of **3,3-Diphenylpropanal** as a synthetic intermediate.



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Synthetic utility of 3,3-Diphenylpropanal

Safety Information

3,3-Diphenylpropanal is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

This technical guide is intended to provide a comprehensive overview of **3,3-Diphenylpropanal** for research and development purposes. For detailed safety and handling information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

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References

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